![molecular formula C12H10N4 B1405575 2-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 868529-29-7](/img/structure/B1405575.png)
2-苯基吡唑并[1,5-a]嘧啶-7-胺
描述
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties . They are known to possess marked anti-inflammatory and analgesic properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been widely studied, and various reviews related to their synthesis and later derivatization steps have been described in the literature . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
科学研究应用
抗癌活性
苯基吡唑并嘧啶骨架以其强大的抗癌特性而闻名。具有这种结构的化合物已被合成并针对一系列癌细胞系进行评估,例如 MCF-7、HCT116 和 HePG-2。 一些衍生物表现出显著的细胞毒性,在抗增殖试验中显示出效力和选择性 .
酶抑制
这些化合物在结构上类似于酪氨酸激酶和受体激酶抑制剂,使其适合于多靶点酶抑制。 它们已被测试对 EGFR WT、EGFR T790M、VGFR2 和 Top-II 等重要癌症靶点的抑制作用,显示出作为双重 EGFR/VGFR2 抑制剂的有希望的结果 .
抗菌潜力
苯基吡唑并嘧啶衍生物已显示出优异的抗菌活性,与阿莫西林等标准药物相当。 它们已被评估针对各种细菌菌株和一种真菌菌株,显示出显著的抗菌潜力 .
抗寄生虫和抗真菌用途
苯基吡唑并嘧啶的结构基序以其抗寄生虫和抗真菌活性而闻名。 这使其成为开发治疗寄生虫感染和真菌病的宝贵支架 .
药物发现和开发
由于其重要的生物活性,2-苯基吡唑并[1,5-a]嘧啶-7-胺是药物发现中的关键支架。 它的多功能性允许结构修饰,这可以导致开发新的和选择性的抗癌剂 .
光物理性质
在材料科学中,苯基吡唑并嘧啶衍生物的光物理性质引起了人们的关注。 这些性质可以用于开发具有特定光吸收或发射特性的材料 .
合成转化
该化合物的合成多功能性允许各种转化,改善结构多样性。 新的合成路线和潜在应用之间的协同作用对于合理设计带有吡唑并嘧啶核心结构的药物至关重要 .
分子对接研究
已经进行了分子对接研究,以了解苯基吡唑并嘧啶衍生物与生物靶点之间的相互作用。 这些研究有助于解释观察到的抗肿瘤活性并指导设计更有效的化合物 .
作用机制
Target of Action
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which have been shown to possess significant impact in medicinal chemistry . These compounds have been reported to exhibit anticancer potential and enzymatic inhibitory activity . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes that can inhibit the function of the target . The specific interactions and resulting changes caused by 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine remain to be elucidated.
Biochemical Pathways
Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may affect pathways related to cell proliferation and enzyme function.
Result of Action
Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may inhibit cell proliferation and enzyme function.
Action Environment
It is known that the synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which could potentially influence the compound’s action in different environments .
未来方向
Pyrazolo[1,5-a]pyrimidine derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Their synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
生化分析
Biochemical Properties
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression . Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to interact with mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .
Cellular Effects
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase . This compound also affects cell signaling pathways, particularly the MAPK pathway, which is involved in cell growth and differentiation . Furthermore, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine can activate or inhibit other enzymes, such as MAPKs, through direct binding or allosteric modulation . These interactions result in alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine can lead to sustained inhibition of cell proliferation and alterations in cellular function . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, there may be adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and concentration within different tissues, impacting its biological activity.
Subcellular Localization
The subcellular localization of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . These modifications may also affect the compound’s ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCXQSWOVQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



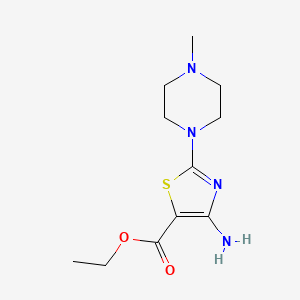
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)

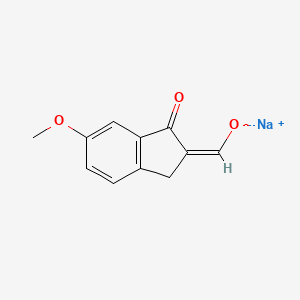
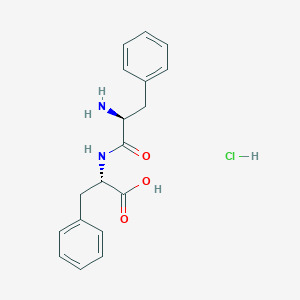
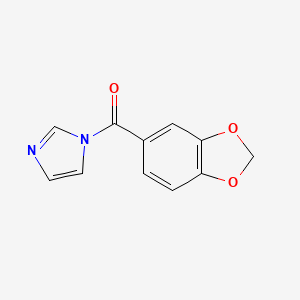
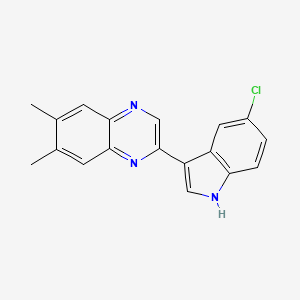
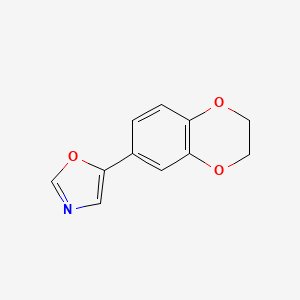
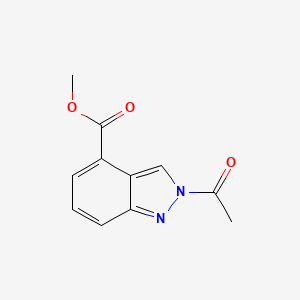
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
